molecular formula C19H18ClN3OS B2463809 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 851078-89-2

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2463809
CAS No.: 851078-89-2
M. Wt: 371.88
InChI Key: WGIDRVQHJCKAKR-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl-substituted imidazole core linked via a sulfanyl group to an N-(2,3-dimethylphenyl)acetamide moiety. Structurally, this compound combines aromatic heterocyclic and amide functionalities, which are common in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-5-3-8-17(14(13)2)22-18(24)12-25-19-21-9-10-23(19)16-7-4-6-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDRVQHJCKAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Compound Name Substituents on Imidazole/Phenyl Rings Key Structural Features Reference
2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 3-Cl (imidazole), 2,3-dimethyl (acetamide) Sulfanyl linker, meta-Cl, steric bulk at acetamide Target
N-(3-Acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 2-methoxy-5-methyl (imidazole), 3-acetamido (phenyl) Methoxy and methyl groups enhance hydrophobicity [8]
N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide 3,5-dimethyl (phenyl), trichloro (acetamide) Electron-withdrawing Cl₃, symmetric substitution [3]
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichloro (phenyl), pyrazolyl (amide) Dichloro substitution, planar amide, hydrogen bonding [5]

Key Observations :

  • Substituent Position and Electronic Effects: The 3-chloro group on the imidazole ring in the target compound contrasts with the 2-methoxy-5-methyl substitution in , which introduces steric and electronic differences. Meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) are shown to significantly alter crystal packing and molecular planarity .
  • Sulfanyl Linker : The sulfanyl group in the target compound and may enhance conformational flexibility compared to direct carbon linkages in trichloroacetamides .
  • Amide Group Geometry : In dichlorophenyl analogs , the amide group remains planar, facilitating hydrogen bonding (N–H⋯O), a feature likely conserved in the target compound.

Crystallographic and Solid-State Behavior

  • Crystal Packing: Meta-substituted trichloroacetamides exhibit monoclinic or orthorhombic systems with 1–2 molecules per asymmetric unit. The target compound’s 3-chloro and 2,3-dimethyl groups may induce similar packing effects, though steric bulk could reduce symmetry.
  • Conformational Flexibility : The compound in shows three distinct conformers in the asymmetric unit, with dihedral angles between aryl rings ranging from 44.5° to 77.5°. The sulfanyl linker in the target compound may allow greater rotational freedom compared to rigid trichloroacetamides .

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (CAS Number: 6243-19-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 371.8837 g/mol
  • Density : 1.27 g/cm³
  • Refractive Index : 1.64

The compound features an imidazole ring, a chlorophenyl group, and a sulfanyl moiety, which contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
  • Receptor Modulation : The chlorophenyl group may engage in hydrophobic interactions with receptor binding pockets, modulating receptor activity and influencing signaling pathways.

1. Antioxidant and Anti-inflammatory Effects

Research has indicated that derivatives of imidazole-containing compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can attenuate oxidative stress and neuroinflammation in animal models. Specifically, the administration of these compounds reduced levels of pro-inflammatory cytokines such as TNF-α and COX-2, which are often elevated during neurodegenerative processes .

3. Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. The presence of the imidazole ring is often linked to enhanced activity against bacterial strains, indicating that this compound may also possess antimicrobial effects worth exploring.

Case Studies and Research Findings

StudyFindings
Neuroprotection StudyDemonstrated that imidazole derivatives reduced oxidative stress and improved cognitive function in ethanol-treated rats .
Antimicrobial EvaluationRelated compounds showed effectiveness against various bacterial strains, suggesting potential for similar activity in this compound .

Q & A

Q. What are the key steps and challenges in synthesizing this compound under laboratory conditions?

The synthesis involves three critical stages:

Imidazole Core Formation : Cyclization of precursors (e.g., glyoxal derivatives and amines) under acidic/basic conditions to form the imidazole ring .

Sulfanyl Linkage Introduction : Nucleophilic substitution using thiol-containing reagents, often requiring mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to avoid side reactions .

Acetamide Functionalization : Coupling the sulfanyl-imidazole intermediate with 2,3-dimethylphenyl acetamide derivatives via amide bond formation. Yields (~40–60%) are limited by steric hindrance from the dimethylphenyl group .

Key Challenges : Moderate yields due to competing side reactions (e.g., oxidation of thiol intermediates) and purification difficulties caused by structurally similar byproducts .

Q. Which analytical methods are recommended for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and sulfanyl linkage integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for biological assays) and monitor reaction progress .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., dihedral angles between imidazole and aryl groups) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In Vitro Screening :
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC₅₀ ranges of 15–40 µM for structurally analogous imidazole derivatives .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition profiles .
  • Dose-Response Analysis : Use logarithmic concentration gradients (1–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modification :
    • Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity .
    • Vary dimethylphenyl substituents (e.g., meta vs. para positions) to reduce steric hindrance in target binding .
  • Linker Optimization : Replace the sulfanyl group with sulfonyl or methylene to alter metabolic stability .
  • Methodology : Parallel synthesis of derivatives followed by hierarchical clustering of bioactivity data to identify pharmacophore requirements .

Q. How to resolve contradictions in biological data across analogous compounds?

  • Case Example : Discrepancies in IC₅₀ values for imidazole-sulfanyl derivatives (e.g., 10–50 µM in anticancer assays vs. 5–20 µM in anti-inflammatory tests ).
  • Resolution Strategies :
    • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
    • Target Profiling : Use kinase inhibition panels or proteomics to identify off-target interactions .
    • Physicochemical Analysis : Correlate logP values with membrane permeability differences .

Q. What computational methods support mechanistic studies of its molecular interactions?

  • Molecular Docking : AutoDock Vina to predict binding poses with targets like COX-2 or bacterial topoisomerases .
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and reactive sites .
  • MD Simulations : GROMACS to simulate ligand-protein stability over 100-ns trajectories, identifying key hydrogen bonds or π-π stacking interactions .

Q. How to design experiments for assessing metabolic stability and toxicity?

  • In Vitro Models :
    • Hepatic Microsomes : Incubate with NADPH to measure CYP450-mediated degradation (t₁/₂ < 30 min indicates poor stability) .
    • Ames Test : Use S. typhimurium strains TA98/TA100 to evaluate mutagenicity .
  • In Vivo Protocols :
    • Rodent Studies : Dose escalation (10–100 mg/kg) with plasma LC-MS monitoring for pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) .

Q. What strategies improve yield in multi-step synthesis?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ matrix) to optimize temperature, solvent polarity, and catalyst loading .
  • Flow Chemistry : Continuous reactors to minimize intermediate degradation in thiol-mediated steps .
  • Purification Techniques : Combine flash chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) .

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